

Ampelopsin F (CAS: 151487-08-0): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594484*

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An In-depth Examination of a Promising Oligostilbene for Drug Discovery and Development

This technical guide provides a comprehensive overview of **Ampelopsin F**, a naturally occurring oligostilbene with the CAS number 151487-08-0. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activities, and therapeutic potential of this compound.

Chemical and Physical Properties

Ampelopsin F is a resveratrol tetramer, a class of polyphenolic compounds known for their diverse biological activities. Its chemical structure and properties are summarized in the table below.

Property	Value
CAS Number	151487-08-0
Molecular Formula	C ₂₈ H ₂₂ O ₆
Molecular Weight	454.5 g/mol
IUPAC Name	(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0 ² , ⁷ .0 ¹⁰ , ¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
Synonyms	(+)-Ampelopsin F
Natural Sources	Roots of Caragana sinica

Biological Activities and Mechanism of Action

Research on **Ampelopsin F** has primarily focused on its antioxidant properties. While extensive research on its broader biological activities is still emerging, initial studies indicate its potential as a valuable compound for further investigation.

Antioxidant Activity

Studies have identified (+)-**Ampelopsin F** as a constituent of *Caragana sinica*, a plant known for its production of antioxidative oligostilbenes.[1] While specific quantitative data for **Ampelopsin F**'s antioxidant capacity is not detailed in abstracts of key studies, the context of its isolation alongside other potent antioxidants suggests it contributes to the overall antioxidative profile of the plant extract. The primary mechanism of action for the antioxidant activity of stilbenes involves scavenging free radicals and inhibiting lipid peroxidation.

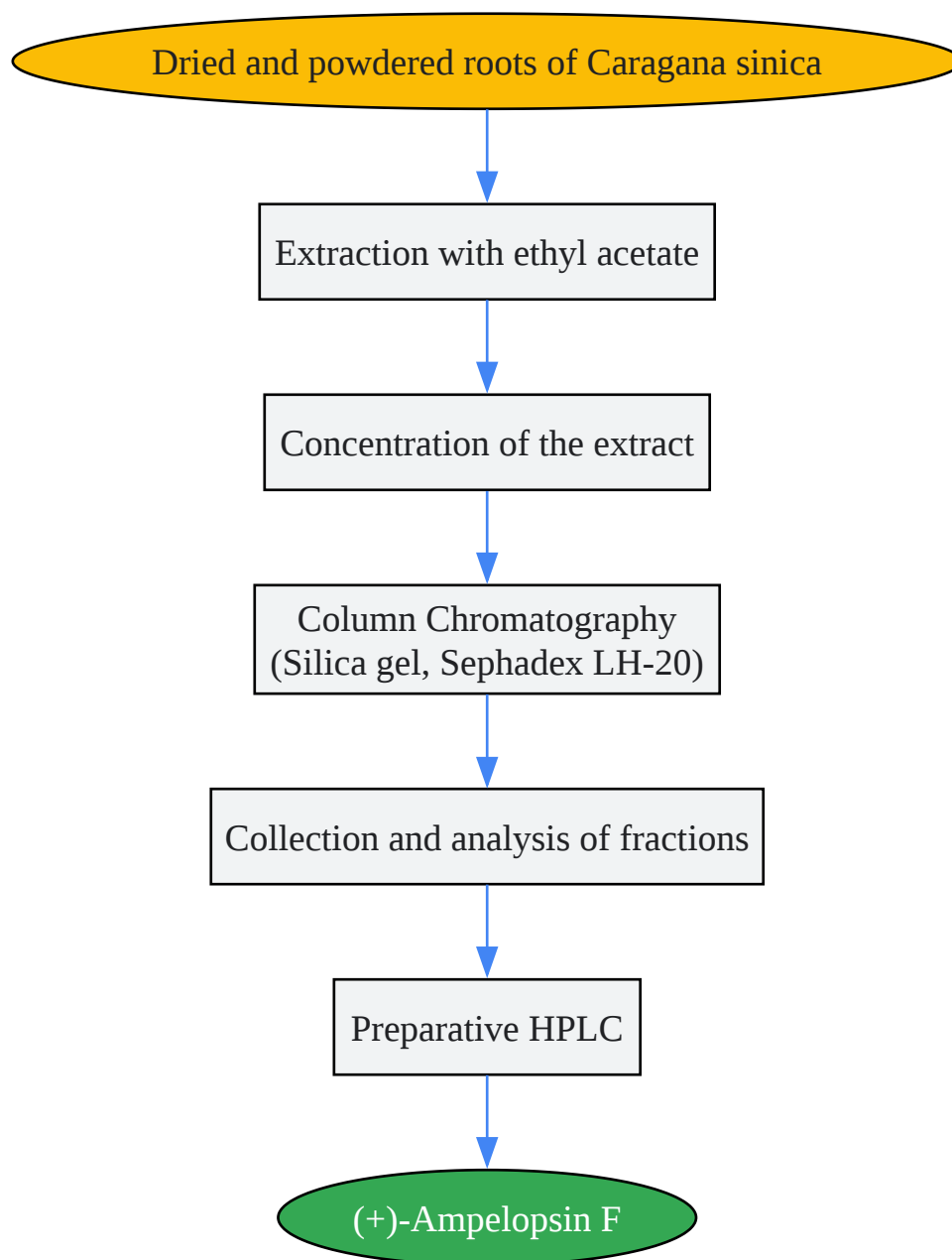
Experimental Protocols

The following sections detail the methodologies for the isolation of **Ampelopsin F** and the assessment of its antioxidant activity, based on established protocols for similar compounds.

Isolation and Purification of (+)-Ampelopsin F from *Caragana sinica*

The isolation of (+)-**Ampelopsin F** is typically achieved through a multi-step extraction and chromatographic process from the roots of *Caragana sinica*.

Workflow for Isolation and Purification



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Caption: Isolation and purification workflow for (+)-**Ampelopsin F**.

Protocol:

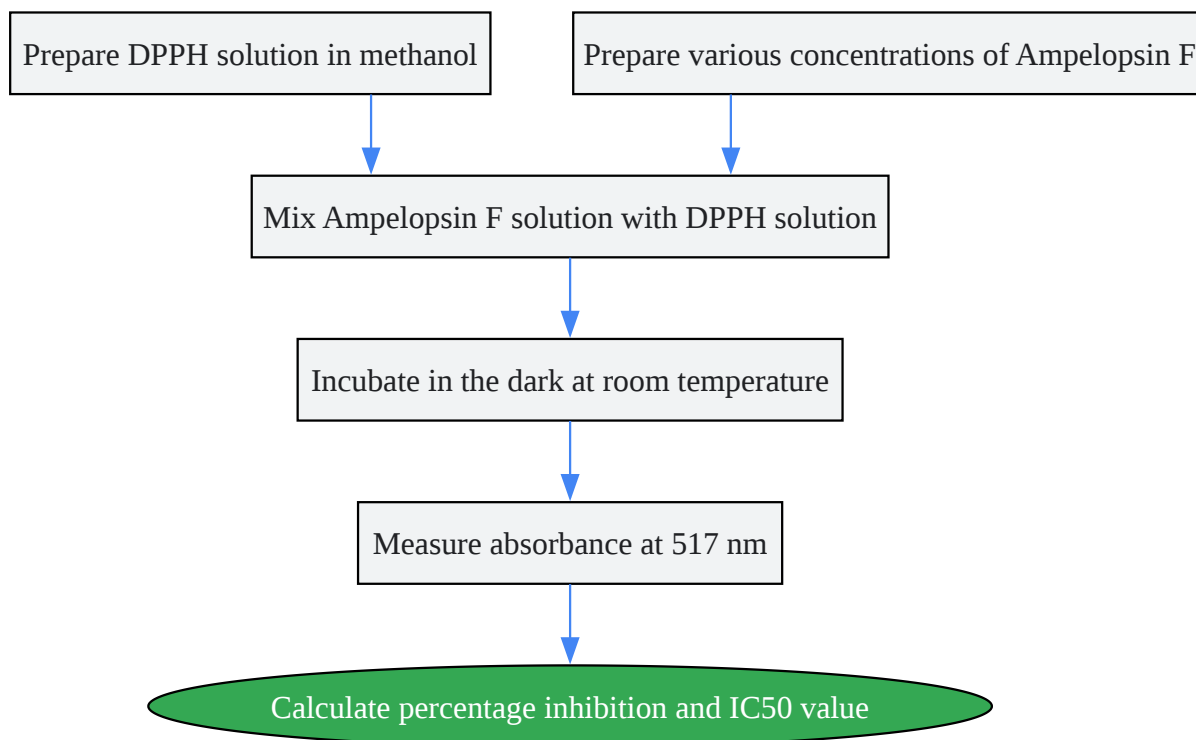
- **Extraction:** The air-dried and powdered roots of *Caragana sinica* are extracted with ethyl acetate at room temperature.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude residue.
- **Column Chromatography:** The crude extract is subjected to column chromatography on silica gel, followed by Sephadex LH-20, using a gradient of solvents (e.g., chloroform-methanol) to separate the components.
- **Fraction Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative HPLC:** Fractions containing (+)-**Ampelopsin F** are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).^[1]

Antioxidant Activity Assays

The antioxidant potential of **Ampelopsin F** can be evaluated using various in vitro assays. The DPPH radical scavenging assay and the lipid peroxidation inhibition assay are two common methods.

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Experimental Workflow for DPPH Assay



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Caption: Workflow for the DPPH radical scavenging assay.

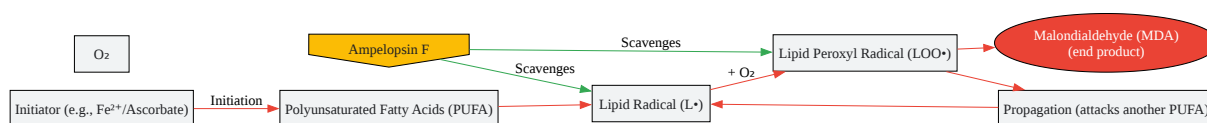
Protocol:

- **DPPH Solution Preparation:** A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
- **Sample Preparation:** Stock solutions of (+)-**Ampelopsin F** are prepared in methanol and serially diluted to obtain a range of concentrations.
- **Reaction Mixture:** A defined volume of each sample concentration is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

- **Absorbance Measurement:** The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological model system like rat liver microsomes.

Signaling Pathway of Lipid Peroxidation



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Caption: Inhibition of lipid peroxidation by **Ampelopsin F**.

Protocol:

- **Microsome Preparation:** Rat liver microsomes are prepared by differential centrifugation.
- **Reaction Mixture:** The reaction mixture contains the microsomal suspension, a buffer (e.g., potassium phosphate buffer), and the test compound (**Ampelopsin F**) at various concentrations.
- **Initiation of Peroxidation:** Lipid peroxidation is initiated by adding an inducing agent, such as a mixture of ferrous sulfate and ascorbate.

- Incubation: The mixture is incubated at 37°C for a specific time (e.g., 1 hour).
- Termination of Reaction: The reaction is stopped by adding a solution like trichloroacetic acid (TCA).
- Measurement of Malondialdehyde (MDA): The amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, is determined by the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and measuring the absorbance of the resulting pink-colored complex at 532 nm.
- Calculation: The percentage of inhibition of lipid peroxidation is calculated, and the IC₅₀ value is determined.

Future Directions

The initial findings on the antioxidant properties of **Ampelopsin F** are promising; however, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

- Quantitative antioxidant assays: Determining the specific IC₅₀ values for DPPH radical scavenging and lipid peroxidation inhibition.
- Broader biological screening: Investigating other potential activities, such as anti-inflammatory, anticancer, and neuroprotective effects.
- Mechanism of action studies: Elucidating the specific signaling pathways modulated by **Ampelopsin F**.
- In vivo studies: Evaluating the efficacy and safety of **Ampelopsin F** in animal models of diseases related to oxidative stress.

This technical guide serves as a foundational resource for researchers embarking on the study of **Ampelopsin F**. As more data becomes available, the understanding of this compound's role in health and disease will undoubtedly expand, potentially leading to the development of new therapeutic agents.

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References

- 1. researchgate.net [researchgate.net]
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